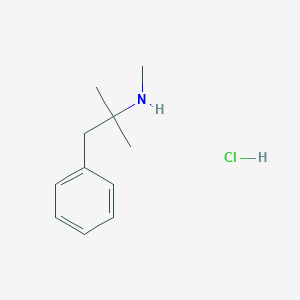

Mephentermine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRWAHXGKZKRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192854 | |

| Record name | Mephenteramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3978-34-5 | |

| Record name | Mephenteramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenteramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPHENTERMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2NCN17P8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Mephentermine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mephentermine (B94010) hydrochloride, a sympathomimetic amine. The document details established synthetic routes with step-by-step experimental protocols and outlines analytical methods for the structural elucidation and purity assessment of the compound. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Synthesis of Mephentermine Hydrochloride

This compound can be synthesized through several routes. Two prominent methods are detailed below: a multi-step synthesis commencing with a Henry reaction and a synthetic pathway starting from phentermine.

Synthesis via Henry Reaction

This pathway involves the initial formation of a carbon-carbon bond between benzaldehyde (B42025) and 2-nitropropane (B154153), followed by a series of reduction, protection, alkylation, and deprotection steps.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-2-nitro-1-phenylpropan-1-ol

-

In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2-nitropropane (1.2 eq) in a suitable solvent such as ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a catalytic amount of a base, for example, sodium hydroxide (B78521) (0.1 eq), while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion, neutralize the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a suitable solvent like methanol.

-

Add a reducing agent, such as zinc dust (3.0 eq), in the presence of an acid, like sulfuric acid, portion-wise while keeping the reaction temperature below 40 °C.

-

Stir the mixture for 12 hours at room temperature.

-

Filter the reaction mixture and neutralize the filtrate with a base (e.g., NaOH).

-

Extract the product, 2-amino-2-methyl-1-phenylpropan-1-ol, with an organic solvent.

Step 3: Imine Formation and Alkylation

-

React the amino alcohol from Step 2 with benzaldehyde to form a Schiff base (imine).

-

This is followed by alkylation using an alkylating agent like methyl iodide to introduce the N-methyl group.

Step 4: Halogenation and Reduction

-

The resulting intermediate is then halogenated using a reagent such as thionyl chloride.

-

Finally, a Rosenmund reduction is performed to yield mephentermine.

Step 5: Hydrochloride Salt Formation

-

Dissolve the mephentermine free base in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent until precipitation is complete.

-

Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.

Caption: Synthesis of Mephentermine HCl via the Henry Reaction.

Synthesis from Phentermine

An alternative route involves the direct methylation of phentermine.

Experimental Protocol:

-

To a solution of phentermine (1.0 eq) in a suitable solvent like methanol, add benzaldehyde (1.1 eq).

-

Reflux the mixture to form the corresponding Schiff base.

-

After cooling, add a reducing agent, such as sodium borohydride, portion-wise.

-

Subsequently, perform N-methylation using a methylating agent like methyl iodide.

-

The reaction is then worked up to isolate the mephentermine free base.

-

The hydrochloride salt is formed as described in Step 5 of the Henry reaction route.

Caption: Synthesis of Mephentermine HCl from Phentermine.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Experimental Protocol:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20 - 7.40 | Multiplet | 5H | Phenyl group |

| Methylene Protons | 2.75 | Singlet | 2H | -CH₂- |

| N-Methyl Protons | 2.40 | Singlet | 3H | N-CH₃ |

| Gem-dimethyl Protons | 1.25 | Singlet | 6H | -C(CH₃)₂ |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic C (quaternary) | ~138 | C1' | ||

| Aromatic C-H | ~130, ~128, ~126 | C2', C3', C4' | ||

| Quaternary Carbon | ~58 | -C(CH₃)₂ | ||

| Methylene Carbon | ~50 | -CH₂- | ||

| N-Methyl Carbon | ~35 | N-CH₃ | ||

| Gem-dimethyl Carbons | ~28 | -C(CH₃)₂ |

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare a KBr pellet of the this compound sample or analyze it as a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Table 2: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3030 | C-H stretch | Aromatic |

| ~2970 | C-H stretch | Aliphatic |

| ~2400-2700 | N-H stretch | Ammonium salt |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| ~740, ~700 | C-H bend | Monosubstituted benzene |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS).

-

Acquire the mass spectrum over an appropriate m/z range.

Table 3: Mass Spectrometry Data for Mephentermine

| m/z | Relative Intensity | Proposed Fragment |

| 163 | Moderate | [M]⁺ (Molecular ion) |

| 148 | High | [M - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 72 | Base Peak | [C₄H₁₀N]⁺ |

Chromatographic Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Temperature: Ambient.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds.

Experimental Protocol:

-

Derivatization: Due to the polar nature of the amine, derivatization (e.g., with trifluoroacetic anhydride) is often required to improve volatility and chromatographic performance.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Caption: Workflow for the Characterization of Mephentermine HCl.

Conclusion

This guide has provided detailed methodologies for the synthesis of this compound via two distinct routes and a comprehensive suite of analytical techniques for its characterization. The presented protocols and data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, enabling the reliable synthesis and quality control of this important pharmaceutical compound.

References

Mephentermine Hydrochloride: An In-depth Technical Guide to In Vivo Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hydrochloride, a sympathomimetic amine, has been used clinically as a vasopressor to treat hypotension. Its structural similarity to amphetamines has also led to its misuse as a performance-enhancing substance. Understanding the in vivo pharmacokinetic profile of mephentermine is crucial for its therapeutic applications and for the interpretation of toxicological findings. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of mephentermine hydrochloride, based on available scientific literature.

Pharmacokinetic Profile

Mephentermine can be administered through various routes, including oral, intravenous (IV), intramuscular (IM), and inhalation.[1] The onset and duration of its effects are route-dependent.

Absorption

Mephentermine is well absorbed from the digestive tract following oral administration.[2] It can also be absorbed to a greater or lesser extent from the nasal mucosa when administered via inhalation.[2]

Distribution

Specific details regarding the volume of distribution and protein binding of mephentermine are not extensively reported in the available literature.

Metabolism

Mephentermine is primarily metabolized in the liver.[3] The main metabolic pathways are N-demethylation and p-hydroxylation.[3][4] The major metabolite is phentermine, which is pharmacologically active.[5] Other identified metabolites include p-hydroxymephentermine, N-hydroxymephentermine, and N-hydroxyphentermine.[4][6] In vitro studies using rat liver microsomes have indicated that N-demethylation and p-hydroxylation are mediated by both cytochrome P450 and FAD-monooxygenase systems.[4]

Excretion

The primary route of excretion for mephentermine and its metabolites is through the urine.[7][8] The excretion rate is influenced by urinary pH, with acidic urine promoting more rapid elimination.[7][8] Following oral administration in humans, approximately 57% to 83% of the administered dose is excreted in the urine within 54 hours.[9]

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for this compound are not widely available in the cited literature. The following tables summarize the available qualitative and semi-quantitative data.

| Route of Administration | Onset of Action | Duration of Action | Bioavailability |

| Intravenous (IV) | Immediate[1] | 30 minutes[1] | Not Reported |

| Intramuscular (IM) | 5 to 15 minutes[1] | 4 hours[1] | Not Reported |

| Oral | Not Reported | Not Reported | Not Reported |

| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |

| Biological Half-Life (t1/2) | 9.9 ± 2.6 hours | Human | Oral | [9] |

| Biological Half-Life (t1/2) | ~17-18 hours | Not Specified | Not Specified | [3][10] |

| Urinary Excretion (54h) | 57% - 83% of dose | Human | Oral | [9] |

Experimental Protocols

Detailed experimental protocols from early studies are not fully accessible. However, based on more recent analytical studies, the following methodologies are representative of the techniques used to study mephentermine pharmacokinetics.

In Vivo Study Design (Human Urinary Excretion)

A study by Delbeke and Debackere (1985) investigated the urinary excretion of mephentermine in human volunteers after oral administration. While the full detailed protocol is not available, the study involved the collection of urine samples over a period of several days and analysis for mephentermine and its major metabolite, phentermine. The study also investigated the influence of diuretics on excretion.[9]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Urine):

-

Alkalinize the urine sample.

-

Perform liquid-liquid extraction with an organic solvent (e.g., hexane).

-

Derivatize the extracted analytes with a reagent such as pentafluorobenzoyl chloride (PFB-Cl) or trifluoroacetic anhydride (B1165640) (TFAA) to improve volatility and chromatographic properties.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injection Mode: Splitless injection is often preferred for trace analysis.

-

Oven Program: A temperature gradient is employed for optimal separation.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is commonly used, with detection in either full scan or selected ion monitoring (SIM) mode for quantification.

-

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A "dilute and shoot" LC-MS/MS method for the simultaneous determination of mephentermine and its metabolites in urine has been developed.

-

Sample Preparation (Urine):

-

Dilute the urine sample with the initial mobile phase.

-

Inject a small aliquot directly into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (General):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is common, with detection using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Visualizations

Mephentermine Metabolic Pathway

Caption: Primary metabolic pathways of mephentermine.

Experimental Workflow for Mephentermine Analysis in Urine

Caption: General experimental workflow for mephentermine analysis.

References

- 1. Mephentermine - Wikipedia [en.wikipedia.org]

- 2. Mephentermine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The identification and analysis of the metabolic products of mephentermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. The influence of diuretics on the excretion and metabolism of doping agents - I. Mephentermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rxhive.zynapte.com [rxhive.zynapte.com]

Mephentermine hydrochloride structure-activity relationship

An in-depth analysis of the structure-activity relationship (SAR) of mephentermine (B94010) hydrochloride reveals a complex interplay between its chemical structure and its pharmacological effects as a sympathomimetic agent. This technical guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing its activity.

Introduction to Mephentermine

Mephentermine, chemically known as N,2-dimethyl-1-phenylpropan-2-amine, is a sympathomimetic amine with a mixed mechanism of action.[1] Structurally, it is an analog of methamphetamine and belongs to the class of amphetamines and their derivatives.[1][2] Its primary clinical use has been in the management of hypotension, particularly in the context of spinal anesthesia.[1][3][4]

The pharmacological effects of mephentermine are mediated through both direct and indirect actions on the adrenergic system. It acts as a selective agonist at α-1 adrenergic receptors and also indirectly stimulates both α- and β-adrenergic receptors by promoting the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1][5][6][7] Additionally, it is thought to induce the release of dopamine.[5] This dual action results in increased cardiac output, as well as elevated systolic and diastolic blood pressure.[1][3][4]

Core Structure-Activity Relationships

The structure of mephentermine is central to its activity. Key structural features include a phenyl ring, a propyl side chain, and a terminal amine group. The relationship between these components and the drug's biological activity is detailed below.

| Structural Feature | Modification | Effect on Activity | Reference |

| Phenyl Ring | Substitution on the ring (e.g., p-hydroxylation) | p-Hydroxylation is a key metabolic step. The resulting metabolite, p-hydroxymephentermine, also undergoes N-demethylation. The precise adrenergic activity of this metabolite compared to the parent compound is not extensively detailed in the available literature. | [8] |

| Propyl Side Chain | α-Methyl group | The presence of an α-methyl group is common in indirectly acting sympathomimetic amines. This feature is thought to increase resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action. | |

| Amine Group | N-methylation | The N-methyl group is a critical feature. Metabolism of mephentermine involves N-demethylation to its active metabolite, phentermine.[8] The central stimulant effects of mephentermine are noted to be less potent than those of amphetamine, which may be related to the N,α-dimethyl substitution pattern influencing blood-brain barrier penetration and receptor interaction.[9] |

Signaling Pathways

Mephentermine's direct action as an α-1 adrenergic receptor agonist initiates a well-defined signaling cascade. The α-1 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the Gq family of G-proteins.[7] Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the action of DAG in activating protein kinase C (PKC), leads to the physiological effects associated with α-1 adrenergic stimulation, such as smooth muscle contraction in blood vessels.

Experimental Protocols

The characterization of the structure-activity relationship of mephentermine and its analogs relies on a variety of in vitro and in vivo assays. A fundamental component of this characterization is the receptor binding assay.

Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol provides a generalized methodology for determining the binding affinity (expressed as the inhibition constant, Ki) of mephentermine analogs for a specific adrenergic receptor subtype (e.g., α-1A).

1. Materials:

-

Cell Membranes: Membranes prepared from a stable cell line expressing the human adrenergic receptor of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Prazosin for α-1 receptors).

-

Test Compounds: Mephentermine hydrochloride and its analogs dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.

2. Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

-

Assay Setup: In a 96-well microplate, add in the following order:

-

Assay buffer.

-

Cell membranes (at a concentration determined by prior optimization).

-

Test compound at various concentrations.

-

Radioligand at a fixed concentration (typically at or below its Kd value).

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Determine Non-specific Binding: Measure radioactivity in the presence of a high concentration of a known, non-labeled antagonist.

-

Determine Specific Binding: Subtract non-specific binding from the total binding (measured in the absence of a competing ligand).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolism and its Implications for SAR

The metabolism of mephentermine is a critical factor in its overall pharmacological profile and must be considered in any SAR study. The primary metabolic pathways are hepatic N-demethylation and p-hydroxylation.[3][8] The N-demethylation of mephentermine produces phentermine, another pharmacologically active sympathomimetic amine. This metabolic conversion means that the observed effects of mephentermine administration are a composite of the actions of both the parent drug and its active metabolite.

Further metabolism involves the p-hydroxylation of both mephentermine and phentermine.[8] The enzymes responsible for these transformations include the cytochrome P450 system and, for N-demethylation, the FAD-monooxygenase system.[8] Any structural modification to the mephentermine scaffold must be evaluated not only for its effect on receptor affinity and efficacy but also for its influence on these metabolic pathways, as changes in metabolic stability can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting analog.

Conclusion

The structure-activity relationship of this compound is defined by its classic phenethylamine (B48288) scaffold, which allows for both direct α-1 adrenergic agonism and indirect sympathomimetic effects through norepinephrine release. Key structural features, such as the N-methyl group and the α-methyl group on the propyl side chain, are crucial for its metabolic stability and interaction with adrenergic systems. While specific quantitative data on a broad range of analogs are scarce in public literature, the established principles of sympathomimetic amine SAR, combined with an understanding of its metabolic pathways, provide a solid framework for guiding the design and development of new molecules in this class. Future research focusing on the synthesis and pharmacological evaluation of novel mephentermine derivatives would be invaluable in further elucidating the nuanced relationships between structure and activity.[10][11]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Mephentermine - Wikipedia [en.wikipedia.org]

- 6. mims.com [mims.com]

- 7. Mephentermine Sulfate Dihydrate [benchchem.com]

- 8. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Mephentermine Hydrochloride: A Technical Guide on Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cardiovascular effects of mephentermine (B94010) hydrochloride. It synthesizes findings from preclinical and clinical research to offer a comprehensive resource on its mechanism of action, pharmacodynamics, and hemodynamic consequences. The information is presented through detailed explanations, structured data tables, experimental protocols, and visual diagrams to facilitate understanding and further research.

Executive Summary

Mephentermine hydrochloride is a sympathomimetic amine primarily used to manage hypotensive states, particularly those associated with spinal anesthesia.[1][2] Its cardiovascular effects are complex, stemming from a dual mechanism of action: direct agonism of alpha-adrenergic receptors and, more significantly, the indirect release of endogenous norepinephrine (B1679862).[2][3][4] This activity results in increased cardiac contractility, elevated systolic and diastolic blood pressures, and an overall rise in cardiac output.[1][3] The effect on heart rate is notably variable and depends on the prevailing vagal tone.[2] This guide details the quantitative effects of mephentermine on key hemodynamic parameters, outlines experimental methodologies used in its study, and visualizes its core signaling pathways.

Mechanism of Action

Mephentermine's cardiovascular influence is exerted through two primary pathways:

-

Indirect Sympathomimetic Action: The predominant mechanism is the stimulation of norepinephrine release from adrenergic nerve terminals.[5][6] This released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors, mediating the majority of the drug's cardiovascular effects.[5]

-

Direct Adrenergic Agonism: Mephentermine also acts as a direct agonist on alpha-adrenergic receptors.[2][3][4] This contributes to its vasoconstrictive properties.

The combined result is a potent pressor effect characterized by enhanced myocardial inotropy (force of contraction) and vasoconstriction, leading to an increase in blood pressure and cardiac output.[5][6]

References

- 1. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. go.drugbank.com [go.drugbank.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Mephentermine - Wikipedia [en.wikipedia.org]

- 6. A Comparative Study of Three Vasopressors for Maintenance of Blood Pressure during Spinal Anesthesia in Lower Abdominal Surgeries - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical Profile of Mephentermine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine, a synthetic sympathomimetic amine, exerts its pharmacological effects through a multifaceted interaction with monoaminergic systems. This technical guide provides an in-depth analysis of the neurochemical effects of Mephentermine hydrochloride, focusing on its mechanism of action, receptor and transporter interactions, and downstream signaling pathways. While direct quantitative data for Mephentermine is limited in publicly available literature, this guide synthesizes information from its primary active metabolite, phentermine, and structurally related compounds to provide a comprehensive overview for research and drug development.

Introduction

This compound is a stimulant that has been used clinically as a vasopressor to treat hypotension.[1][2] Structurally related to amphetamine and methamphetamine, its primary mechanism of action is the indirect stimulation of the sympathetic nervous system.[2][3] Mephentermine acts as a releasing agent of norepinephrine (B1679862) and dopamine (B1211576), and also exhibits direct agonist activity at adrenergic receptors.[2][3] This guide details its interactions with key components of neurochemical transmission, including adrenergic receptors, monoamine transporters, vesicular monoamine transporter 2 (VMAT2), and monoamine oxidase (MAO).

Mechanism of Action

Mephentermine's neurochemical effects are primarily mediated through two interconnected mechanisms:

-

Indirect Sympathomimetic Action: The principal mechanism is the release of endogenous catecholamines, primarily norepinephrine and dopamine, from presynaptic nerve terminals.[2] This action is characteristic of amphetamine-like stimulants.[4]

-

Direct Adrenergic Receptor Agonism: Mephentermine also directly stimulates α-adrenergic receptors.[1][3]

The combined effect of neurotransmitter release and direct receptor stimulation leads to its physiological effects, including increased heart rate, blood pressure, and central nervous system stimulation.

Interaction with Monoamine Transporters

Table 1: Inhibitory Constants (Ki) of Phentermine at Monoamine Transporters

| Transporter | Ki (µM) | Reference |

| Norepinephrine Transporter (NET) | 0.1 | [6] |

| Dopamine Transporter (DAT) | ~1 | [6] |

| Serotonin (B10506) Transporter (SERT) | 15 | [6] |

This data pertains to phentermine, the active metabolite of mephentermine.

The interaction of Mephentermine with these transporters is thought to induce a conformational change, leading to the reverse transport or "efflux" of neurotransmitters from the presynaptic neuron into the synaptic cleft.[7]

Adrenergic Receptor Engagement

Mephentermine is described as an alpha-adrenergic receptor agonist.[1][3] This direct interaction contributes to its vasoconstrictive effects. The indirect release of norepinephrine further amplifies the stimulation of both α- and β-adrenergic receptors.[2]

Role of the Vesicular Monoamine Transporter 2 (VMAT2)

Amphetamine and related compounds are known to interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles for subsequent release.[4][8] These stimulants can disrupt the proton gradient of the vesicles and inhibit VMAT2 function, leading to an increase in cytosolic neurotransmitter concentrations.[8] This elevated cytosolic pool of neurotransmitters is then available for reverse transport by DAT, NET, and SERT. It is highly probable that Mephentermine, given its structural similarity to amphetamine, also interacts with VMAT2, contributing to its neurotransmitter-releasing properties. Some reports suggest that phentermine, at high doses, also interacts with VMAT2.[5]

Interaction with Monoamine Oxidase (MAO)

Phentermine has been shown to be a weak inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for the degradation of serotonin and norepinephrine.[9][10] This inhibition could potentially contribute to an increase in the synaptic concentration of these neurotransmitters.

Table 2: Inhibitory Constant (Ki) of Phentermine for MAO-A

| Enzyme | Substrate | Tissue Source | Ki (µM) | Reference |

| MAO-A | Serotonin | Rat Lung, Brain, Liver | 85-88 | [9] |

This data pertains to phentermine, the active metabolite of mephentermine.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neurochemical effects of Mephentermine trigger downstream signaling cascades. The activation of adrenergic receptors initiates G-protein coupled signaling pathways. For instance, α1-adrenergic receptor activation leads to the stimulation of phospholipase C and subsequent intracellular calcium mobilization.

Caption: Proposed mechanism of Mephentermine's neurochemical action.

Experimental Workflows

The investigation of Mephentermine's neurochemical effects involves a variety of in vitro and in vivo techniques.

Caption: Generalized workflows for binding and release assays.

Experimental Protocols

While specific protocols for Mephentermine are not detailed in the literature, the following are generalized methodologies for key experiments relevant to its neurochemical characterization.

Radioligand Binding Assay for Adrenergic Receptors and Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of Mephentermine for specific receptors and transporters.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex for adrenergic receptors, striatum for DAT) or cells expressing the target receptor/transporter in ice-cold buffer.[11]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors/transporters.[11]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.[11]

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]mazindol for DAT) at a fixed concentration.[12]

-

Add varying concentrations of this compound to compete with the radioligand for binding sites.[13]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).[12]

-

Incubate the plate to allow binding to reach equilibrium.[11]

-

-

Separation and Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of Mephentermine to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.[13]

-

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol measures the ability of Mephentermine to induce the release of neurotransmitters from nerve terminals.

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., striatum for dopamine release) in an iso-osmotic sucrose (B13894) buffer.[14][15]

-

Centrifuge the homogenate at low speed to remove larger cellular components.[14]

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.[14]

-

Further purify the synaptosomes using density gradient centrifugation (e.g., with Percoll or Ficoll).[15]

-

Resuspend the purified synaptosomes in a physiological buffer.[14]

-

-

Neurotransmitter Release Assay:

-

Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) to allow for its uptake into the nerve terminals.[16]

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

Initiate the release experiment by adding varying concentrations of this compound.

-

At specific time points, terminate the release by rapidly separating the synaptosomes from the incubation medium (e.g., by filtration or centrifugation).[16]

-

Measure the radioactivity in the supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing retained neurotransmitter) using a scintillation counter.[16]

-

-

Data Analysis:

-

Express the amount of released neurotransmitter as a percentage of the total radioactivity taken up by the synaptosomes.

-

Plot the percentage of release against the concentration of Mephentermine to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal release).

-

Conclusion

This compound is a multifaceted sympathomimetic agent whose neurochemical effects are a composite of direct α-adrenergic agonism and indirect actions on monoaminergic systems. Its primary mechanism involves the release of norepinephrine and dopamine, likely through interactions with their respective transporters and VMAT2. Furthermore, its metabolite, phentermine, exhibits weak inhibitory activity at MAO-A. A comprehensive understanding of its quantitative interaction with these targets is crucial for predicting its therapeutic efficacy and potential side effects. The experimental protocols outlined in this guide provide a framework for the detailed characterization of Mephentermine and novel compounds with similar mechanisms of action. Further research is warranted to elucidate the precise binding affinities and functional potencies of Mephentermine at its various neurochemical targets.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mephentermine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Stimulant - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Mephentermine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), an active sympathomimetic amine, possesses a chiral center, indicating the existence of two enantiomers. While often treated as a racemate, the potential for stereospecific bioactivity necessitates the development of enantioselective synthetic methods. This technical guide provides an in-depth overview of plausible core strategies for the enantioselective synthesis of mephentermine hydrochloride. Direct literature on the asymmetric synthesis of mephentermine is scarce; therefore, this document outlines three robust methodologies adapted from established protocols for structurally related chiral amines: Classical Chiral Resolution , Diastereoselective Synthesis using a Chiral Auxiliary , and a modern Chemoenzymatic Approach . Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to serve as a comprehensive resource for researchers in drug development and organic synthesis.

Introduction

Mephentermine, chemically known as N,α,α-trimethylphenethylamine, is a sympathomimetic agent used to maintain blood pressure in hypotensive states. Its molecular structure contains a quaternary stereocenter, making it a chiral molecule existing as (R)- and (S)-enantiomers. The differential pharmacological and toxicological profiles of enantiomers of other chiral drugs are well-documented, underscoring the importance of producing single-enantiomer active pharmaceutical ingredients (APIs).[1] This guide details viable and robust methods for the enantioselective synthesis of this compound.

Method 1: Classical Chiral Resolution of Racemic Mephentermine

Chiral resolution is a widely-used technique for separating enantiomers from a racemic mixture.[2] This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization.

Experimental Protocol

-

Preparation of Racemic Mephentermine Free Base: Synthesize racemic mephentermine via established non-stereoselective routes, such as the reaction of a benzyl (B1604629) Grignard reagent with N-methylisopropylideneamine.

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic mephentermine free base in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Add one equivalent of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, dissolved in the same solvent.

-

Stir the solution at room temperature to allow for the formation of diastereomeric salts.

-

-

Fractional Crystallization:

-

Induce crystallization by cooling the solution or by slow evaporation of the solvent.

-

The less soluble diastereomeric salt will precipitate out of the solution.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Liberation of the Enantiomerically Pure Free Base:

-

Dissolve the purified diastereomeric salt in water.

-

Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 10 to liberate the free amine.

-

Extract the enantiomerically pure mephentermine free base with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the enantiomerically pure mephentermine free base in a suitable anhydrous solvent (e.g., diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.

-

Collect the enantiomerically pure this compound by filtration, wash with cold solvent, and dry under vacuum.

-

Data Presentation

| Parameter | Expected Value |

| Diastereomeric Excess (d.e.) of Salt | > 98% (after recrystallization) |

| Enantiomeric Excess (e.e.) of Mephentermine HCl | > 99% |

| Overall Yield (from racemate) | 35-45% (for one enantiomer) |

| Specific Rotation [α] | To be determined experimentally |

Workflow Diagram

Caption: Workflow for Chiral Resolution of Mephentermine.

Method 2: Asymmetric Synthesis using a Chiral Auxiliary

This strategy involves the use of a chiral auxiliary to control the stereochemical outcome of a key reaction step. The auxiliary is later removed to yield the desired enantiomerically enriched product. A plausible approach is adapted from the synthesis of other phenylisopropylamines.[3]

Experimental Protocol

-

Formation of Chiral Imine:

-

React phenylacetone (B166967) with a chiral amine auxiliary, such as (R)-(+)-α-methylbenzylamine, in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

-

-

Diastereoselective Grignard Addition:

-

Treat the chiral imine with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C). The chiral auxiliary will direct the addition of the methyl group to one face of the imine, leading to a diastereomeric excess of one of the resulting amines.

-

-

Removal of the Chiral Auxiliary:

-

The resulting N-(α-phenethyl)-mephentermine derivative is subjected to hydrogenolysis to cleave the chiral auxiliary. This is typically achieved by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol.

-

-

Isolation and Salt Formation:

-

After removal of the catalyst by filtration, the enantiomerically enriched mephentermine free base is isolated.

-

The hydrochloride salt is then formed as described in section 2.1.5.

-

Data Presentation

| Parameter | Expected Value |

| Diastereomeric Excess (d.e.) after Grignard Addition | > 95% |

| Enantiomeric Excess (e.e.) of Mephentermine HCl | > 98% |

| Overall Yield (from phenylacetone) | 50-60% |

| Specific Rotation [α] | To be determined experimentally |

Synthetic Pathway Diagram

Caption: Asymmetric Synthesis via a Chiral Auxiliary.

Method 3: Chemoenzymatic Synthesis

A modern and highly selective approach involves the combination of chemical and enzymatic transformations. This proposed route utilizes a Wacker-Tsuji oxidation followed by a stereoselective biotransamination.[4]

Experimental Protocol

-

Wacker-Tsuji Oxidation:

-

Oxidize a suitable allylbenzene (B44316) precursor, 2-methyl-3-phenylprop-1-ene, to the corresponding ketone, phenylacetone. This can be achieved using a palladium(II) catalyst in the presence of a co-oxidant like copper(II) chloride and oxygen.

-

-

Enzymatic Reductive Amination:

-

In a buffered aqueous solution, react the resulting phenylacetone with an amine donor (e.g., isopropylamine) in the presence of an amine transaminase (ATA) enzyme.

-

The choice of ATA is crucial for the stereochemical outcome. A (R)-selective ATA will yield (R)-phentermine, while a (S)-selective ATA will produce (S)-phentermine. This step would need to be adapted for the synthesis of mephentermine, potentially through a subsequent N-methylation or by using an engineered enzyme capable of directly incorporating the N-methyl group.

-

-

N-Methylation (if necessary):

-

If the enzymatic step yields phentermine, a subsequent N-methylation step (e.g., using formaldehyde (B43269) and formic acid via the Eschweiler-Clarke reaction) would be required to obtain mephentermine.

-

-

Isolation and Salt Formation:

-

The product is extracted from the aqueous reaction mixture, purified, and converted to the hydrochloride salt as previously described.

-

Data Presentation

| Parameter | Expected Value |

| Conversion of Phenylacetone | > 95% |

| Enantiomeric Excess (e.e.) of Product | > 99% |

| Overall Yield | 60-75% |

| Specific Rotation [α] | To be determined experimentally |

Logical Relationship Diagram

Caption: Chemoenzymatic Route to Mephentermine HCl.

Conclusion

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Mephentermine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Mephentermine Hydrochloride in pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Mephentermine is a sympathomimetic amine, structurally related to amphetamine and methamphetamine, and is used to maintain blood pressure in hypotensive states.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Mephentermine in pharmaceutical dosage forms. This application note describes a validated RP-HPLC method for the determination of this compound. The method is simple, precise, and accurate, making it suitable for routine analysis.

Principle

The chromatographic separation is achieved on a C18 stationary phase. This compound is quantified using a UV detector. The method relies on the principle of reverse-phase chromatography, where the separation is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.[3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: Chromatographic Conditions

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid.[4][5] A common starting ratio is a mixture of an organic solvent like acetonitrile or methanol (B129727) with water or a buffer. For example, a mixture of Methanol, Acetonitrile, and Water (40:40:20 v/v/v) can be used.[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection Wavelength | 263 nm[3][6] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphoric Acid (AR Grade)

-

Water (HPLC Grade/Milli-Q or equivalent)

-

Sample containing this compound

Preparation of Solutions

3.3.1. Mobile Phase Preparation

Prepare a filtered and degassed mixture of the chosen mobile phase components. For example, a mixture of 400 mL of Methanol, 400 mL of Acetonitrile, and 200 mL of Water.[3]

3.3.2. Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

3.3.3. Sample Solution Preparation

Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to a specific amount of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[7] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result |

| Specificity | No interference from excipients or degradation products at the retention time of Mephentermine. | The method is specific. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | e.g., 50 - 150 µg/mL.[3] | 50 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%) | < 1.0% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust. |

Data Presentation

Table 3: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | > 3000 |

| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% (for n=6 injections) | < 1.0% |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of parameters for HPLC method validation.

References

- 1. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mephentermine hemisulfate | 1212-72-2 | Benchchem [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Mephentermine | SIELC Technologies [sielc.com]

- 5. Separation of Mephentermine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. jrtdd.com [jrtdd.com]

- 7. ijpsr.com [ijpsr.com]

Application Note and Protocol: Quantitative Analysis of Mephentermine Hydrochloride by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mephentermine (B94010) is a cardiac stimulant and vasopressor that belongs to the amphetamine class of drugs. It is clinically used to treat hypotension. The accurate quantification of Mephentermine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note provides a detailed protocol for the sensitive and selective quantification of Mephentermine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method described is based on established principles and data from various studies, ensuring robustness and reliability.

Experimental Protocols

1. Materials and Reagents

-

Mephentermine hydrochloride reference standard

-

Internal Standard (IS): Phentermine-d5 or a structurally similar compound with stable isotope labels.

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate

-

Human plasma/urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Sample Preparation

A critical step for accurate quantification is the efficient extraction of Mephentermine from the biological matrix. Two common methods are presented below.

2.1. Liquid-Liquid Extraction (LLE) for Plasma/Blood Samples [1][2][3]

-

To 500 µL of plasma/blood sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution.

-

Add 2 mL of a saturated trisodium (B8492382) phosphate (B84403) buffer and vortex for 30 seconds.[1]

-

Add 6 mL of 1-chlorobutane, cap the tube, and rotate for 15 minutes.[1]

-

Centrifuge at 2500 rpm for 15 minutes to separate the layers.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[1]

2.2. Dilute-and-Shoot for Urine Samples [4][5][6]

-

This method is simpler and suitable for urine matrices where the analyte concentration is expected to be higher.

-

To 50 µL of urine sample, add 950 µL of the initial mobile phase.

-

Add the internal standard.

-

Vortex mix and inject a small aliquot (e.g., 5 µL) directly into the LC-MS/MS system.[4][5][6]

3. LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm) is commonly used.[4][5][6]

-

Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.[1][4]

-

Mobile Phase B: Acetonitrile or methanol.[4]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-15 µL.[4]

-

Gradient Elution: A gradient elution is often employed to ensure good separation from endogenous matrix components. A typical gradient would start with a low percentage of organic phase, which is then increased over a few minutes.

3.2. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for Mephentermine and a suitable internal standard need to be optimized. Based on the structure of Mephentermine, a potential precursor ion would be its protonated molecule [M+H]+.

Data Presentation

The quantitative performance of the LC-MS/MS method for Mephentermine is summarized in the table below, based on data from published literature.

| Parameter | Mephentermine | Phentermine | Reference |

| Linearity Range | 50 - 15000 ng/mL (in urine) | 50 - 15000 ng/mL (in urine) | [4][5][6] |

| Limit of Quantification (LOQ) | 1.0 ng/mL (in urine) | 3.5 ng/mL (in urine) | [4][5][6] |

| Intra-day Precision (%CV) | < 8.9% | < 8.9% | [4][5] |

| Inter-day Precision (%CV) | < 8.9% | < 8.9% | [4][5] |

| Intra-day Accuracy (%) | -6.2% to 11.2% | -6.2% to 11.2% | [4][5] |

| Inter-day Accuracy (%) | -6.2% to 11.2% | -6.2% to 11.2% | [4][5] |

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS quantification of Mephentermine.

Caption: Logical relationships of method validation parameters.

References

- 1. lcms.cz [lcms.cz]

- 2. lcms.cz [lcms.cz]

- 3. hpst.cz [hpst.cz]

- 4. researchgate.net [researchgate.net]

- 5. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Assay of Mephentermine Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) is a sympathomimetic amine that has been used as a vasopressor to treat hypotension.[1] Due to its stimulant properties, it is also a substance of interest in forensic and anti-doping contexts.[2] Accurate and reliable quantification of mephentermine and its major metabolites, such as phentermine and N-hydroxymephentermine, in biological matrices like urine and plasma is crucial for both clinical and forensic toxicology, as well as for pharmacokinetic studies.[3][4] Mephentermine is metabolized in the liver, primarily through N-demethylation to phentermine, and is excreted along with its metabolites in the urine.[5][6]

This document provides detailed protocols for the analysis of mephentermine in biological samples using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

The determination of mephentermine in biological samples typically involves three key stages:

-

Sample Preparation: The initial step is to isolate the analyte(s) from the complex biological matrix (e.g., urine, plasma). This is essential to remove interfering substances and concentrate the analyte. Common techniques include "dilute and shoot," liquid-liquid extraction (LLE), and protein precipitation.[7][8][9]

-

Chromatographic Separation: The prepared sample is then injected into a chromatographic system (GC or LC) to separate mephentermine and its metabolites from other components.

-

Detection and Quantification: Following separation, the analytes are detected and quantified using a mass spectrometer. The high selectivity and sensitivity of MS, particularly in tandem MS (MS/MS) mode, allow for accurate measurement of low concentrations of the target compounds.

Signaling Pathway of Mephentermine

Mephentermine acts as an indirect sympathomimetic agent. Its primary mechanism of action involves the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. This increase in norepinephrine in the synaptic cleft leads to the stimulation of adrenergic receptors, resulting in its physiological effects.

Caption: Mechanism of action of Mephentermine.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of mephentermine and related compounds in biological samples.

| Method | Analyte(s) | Matrix | Sample Preparation | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| LC-MS/MS | Mephentermine, Phentermine, N-hydroxyphentermine | Urine | Dilute and Shoot | MPT: 50-15000, PT: 50-15000, NHOPT: 5-750 | MPT: 1.0, PT: 3.5, NHOPT: 1.5 | -6.2 to 11.2 | < 8.9 | [7] |

| GC-MS | Mephentermine, Phentermine | Urine | Liquid-Liquid Extraction with Derivatization | 25-5000 | MPT: 23-94 | Not specified | < 5 | [8] |

| GC-MS | Mephentermine, Phentermine | Urine | Liquid-Liquid Extraction | Not specified | MPT: 5.0, PT: 8.3 | 82-115 | Not specified | [6] |

| LC-MS/MS | Phentermine | Whole Blood | Liquid-Liquid Extraction | 0.01-2.0 mg/L | 0.01 mg/L | 93-105 | < 13 | [2] |

| LC-MS/MS | Phentermine | Plasma | Protein Precipitation | 1-800 | Not specified | < 15 | < 15 | [10][11] |

MPT: Mephentermine, PT: Phentermine, NHOPT: N-hydroxyphentermine

Experimental Protocols

Protocol 1: "Dilute and Shoot" LC-MS/MS for Mephentermine in Urine

This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.[7]

5.1.1. Materials and Reagents

-

Urine sample

-

Mephentermine, Phentermine, and N-hydroxyphentermine standards

-

Deuterated internal standards (e.g., phentermine-d5)

-

Methanol

-

Formic acid

-

Ultrapure water

-

Microcentrifuge tubes

5.1.2. Sample Preparation

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine sample at high speed (e.g., 50,000 x g) for approximately 3 minutes to remove particulate matter.[10]

-

Transfer an aliquot of the supernatant to a clean microcentrifuge tube.

-

Dilute the urine supernatant with a solution containing the internal standard (e.g., 1 part urine to 4 parts internal standard solution in methanol).

-

Vortex the mixture.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

5.1.3. Instrumental Analysis (LC-MS/MS)

-

LC System: High-Performance Liquid Chromatography system

-

Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile (B52724)

-

Gradient: A gradient elution is typically used to separate the analytes.[7]

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Caption: "Dilute and Shoot" workflow for urine analysis.

Protocol 2: GC-MS Analysis of Mephentermine in Urine with LLE and Derivatization

This method offers high sensitivity and specificity, often considered a gold standard for confirmation.

5.2.1. Materials and Reagents

-

Urine sample (4 mL)

-

Internal standard (e.g., phenoxazine, 20 µg/mL)

-

Sodium bicarbonate/potassium carbonate buffer (pH 9-9.5)

-

Tert-butyl methyl ether (or hexane)

-

Derivatizing agent (e.g., pentafluorobenzoyl chloride (PFB-Cl) or N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA))[1][8]

-

Nitrogen gas supply

-

GC-MS system

5.2.2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Pipette 4 mL of urine into a glass tube.

-

Add 50 µL of the internal standard solution.

-

Adjust the pH of the sample to 9-9.5 using the carbonate buffer to ensure mephentermine is in its free base form.

-

Add 3 mL of tert-butyl methyl ether, cap the tube, and vortex for an extended period (e.g., 10 minutes) to extract the analytes into the organic layer.

-

Centrifuge at approximately 2000 rpm for 10 minutes to separate the layers.[6]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in the derivatizing agent and a suitable solvent, then heat as required by the specific agent to form the derivative.

-

The derivatized sample is then ready for GC-MS injection.

5.2.3. Instrumental Analysis (GC-MS)

-

GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection mode.

-

Temperature Program: An oven temperature program is used to achieve chromatographic separation (e.g., initial temp 90°C, ramp to 300°C).[6]

-

Mass Spectrometer: Mass spectrometer operating in electron impact (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte and the internal standard.

Caption: LLE with derivatization workflow for GC-MS analysis.

Protocol 3: Protein Precipitation for Mephentermine in Plasma/Serum

This is a common method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

5.3.1. Materials and Reagents

-

Plasma or serum sample (100 µL)

-

Internal standard solution

-

Acetonitrile (ice-cold)

-

Vortex mixer

-

Centrifuge

-

Microcentrifuge tubes or 96-well plates

5.3.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common) to precipitate the proteins.[4][12]

-

Vortex the mixture vigorously for approximately 2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or well.

-

The supernatant can be injected directly into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Caption: Protein precipitation workflow for plasma/serum analysis.

Conclusion

The choice of analytical method for mephentermine hydrochloride depends on the specific requirements of the study. The "dilute and shoot" LC-MS/MS method is ideal for rapid screening of urine samples. For higher sensitivity and confirmatory analysis, GC-MS with liquid-liquid extraction and derivatization is a robust option. Protein precipitation followed by LC-MS/MS is a widely used and effective technique for the analysis of mephentermine in plasma or serum. All methods should be fully validated to ensure accuracy, precision, and reliability of the results.

References

- 1. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]

- 3. researchgate.net [researchgate.net]

- 4. a protein precipitation extraction method [protocols.io]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methanol Precipitation of Proteins [protocols.io]

- 10. KR101718697B1 - Rapid and simultaneous analysis for hydroxyphermine, phentermine and mephentermine - Google Patents [patents.google.com]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Mephentermine Hydrochloride Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010), a sympathomimetic amine, primarily functions as an indirect-acting adrenergic agonist. Its principal mechanism involves the release of endogenous norepinephrine (B1679862) from presynaptic terminals, leading to vasoconstriction and increased cardiac output. It is structurally similar to methamphetamine and sees use in clinical settings to manage hypotension. In research, rat models are crucial for elucidating the physiological and pharmacological effects of mephentermine, including its cardiovascular, metabolic, and neurochemical impacts. These application notes provide a comprehensive overview of protocols for the administration of mephentermine hydrochloride in rat models, alongside data presentation and visualization of its metabolic pathways.

Data Presentation

Table 1: Metabolic Profile of Mephentermine in Male Wistar Rats

| Metabolite | Site of Formation | Enzymatic System |

| Phentermine (Ph) | Liver Microsomes | Cytochrome P450, FAD-monooxygenase |

| p-Hydroxymephentermine (p-hydroxy-MP) | Liver Microsomes | Cytochrome P450 |

| p-Hydroxyphentermine (p-hydroxy-Ph) | Liver Microsomes | Cytochrome P450 |

| N-Hydroxymephentermine (N-hydroxy-MP) | Liver Microsomes | Not specified |

| N-Hydroxyphentermine (N-hydroxy-Ph) | Liver Microsomes | Not specified |

This table summarizes the primary metabolites of mephentermine identified in studies using male Wistar rat liver preparations. The metabolism primarily involves N-demethylation and p-hydroxylation.[1][2][3]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Route of Administration | Onset of Action | Duration of Action | Primary Effects |

| Mephentermine | Intravenous (IV) | Immediate | ~30 minutes | Increased systolic and diastolic blood pressure, increased cardiac output.[4][5] |

| Mephentermine | Intramuscular (IM) | 5-15 minutes | ~4 hours | Increased systolic and diastolic blood pressure, increased cardiac output.[5] |

This table outlines the general pharmacokinetic and pharmacodynamic properties of mephentermine. Note that specific quantitative data for rat models is limited in the public domain, and these values are largely extrapolated from general pharmacological knowledge.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound for parenteral administration in rats.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution (NaCl)

-

Sterile vials

-

Syringes and needles (appropriate gauge for the route of administration)

-

Vortex mixer

-

pH meter (optional)

-

Sterile filter (0.22 µm)

Procedure:

-

Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.

-

Calculation: Calculate the required amount of this compound powder based on the desired final concentration and volume. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.

-

Dissolution: Add the weighed this compound powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile 0.9% saline.

-

Mixing: Vortex the vial until the powder is completely dissolved.

-

pH Adjustment (Optional): If necessary, check the pH of the solution and adjust to a physiologically compatible range (typically pH 6.0-7.5) using sterile solutions of HCl or NaOH.

-

Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

-

Labeling and Storage: Label the vial with the drug name, concentration, preparation date, and store at 4°C, protected from light. Discard any unused solution after the recommended period as determined by stability studies, or within 24 hours if no stability data is available.

Protocol 2: Intravenous (IV) Administration of this compound in Rats

Objective: To administer this compound directly into the systemic circulation for rapid onset of action.

Materials:

-

Prepared this compound solution

-

Rat restraint device

-

Heat lamp or warming pad

-

27-30 gauge needles attached to a 1 mL syringe

-

70% ethanol (B145695) or isopropanol

Procedure:

-

Animal Preparation: Acclimate the rat to handling and the restraint device prior to the experiment to minimize stress.

-

Restraint: Place the rat in a suitable restraint device, ensuring it is secure but not overly constricted.

-

Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.

-

Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.

-

Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

-

Administration: Slowly inject the calculated volume of the mephentermine solution. Monitor the animal for any signs of distress.

-